molecular formula C17H18Br2N2 B13764580 Isoquinolinium, 2-(3-(pyridinio)propyl)-, dibromide CAS No. 64047-60-5

Isoquinolinium, 2-(3-(pyridinio)propyl)-, dibromide

Cat. No.: B13764580
CAS No.: 64047-60-5
M. Wt: 410.1 g/mol
InChI Key: LLAFVHXEICRNDX-UHFFFAOYSA-L
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Description

Properties

CAS No.

64047-60-5

Molecular Formula

C17H18Br2N2

Molecular Weight

410.1 g/mol

IUPAC Name

2-(3-pyridin-1-ium-1-ylpropyl)isoquinolin-2-ium;dibromide

InChI

InChI=1S/C17H18N2.2BrH/c1-4-10-18(11-5-1)12-6-13-19-14-9-16-7-2-3-8-17(16)15-19;;/h1-5,7-11,14-15H,6,12-13H2;2*1H/q+2;;/p-2

InChI Key

LLAFVHXEICRNDX-UHFFFAOYSA-L

Canonical SMILES

C1=CC=[N+](C=C1)CCC[N+]2=CC3=CC=CC=C3C=C2.[Br-].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinolinium, 2-(3-(pyridinio)propyl)-, dibromide typically involves the reaction of isoquinoline with 3-bromopropylpyridinium bromide. This reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the isoquinoline attacks the carbon atom of the 3-bromopropylpyridinium bromide, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Isoquinolinium, 2-(3-(pyridinio)propyl)-, dibromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isoquinolinium, 2-(3-(pyridinio)propyl)-, dibromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of isoquinolinium, 2-(3-(pyridinio)propyl)-, dibromide involves its interaction with biological membranes and enzymes. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby interfering with their normal function.

Comparison with Similar Compounds

Chemical Identity :

  • Systematic Name: Isoquinolinium,2-[3-[4-[(hydroxyimino)methyl]pyridinio]propyl]-, dibromide
  • CAS Number : 78186-39-7
  • Molecular Formula : C₁₈H₁₉Br₂N₃O
  • Molecular Weight : ~453.2 g/mol (calculated)

Structural Features: This compound comprises an isoquinolinium core linked via a propyl chain to a pyridinium ring substituted with a hydroxyiminomethyl (-CH=N-OH) group. The dibromide counterions balance the quaternary ammonium charges .

Synthesis: Produced through quaternization of isoquinoline with 3-bromopropylpyridinium bromide, followed by reaction with isonicotinaldehyde oxime.

Applications :
Quaternary ammonium salts like this are utilized in surfactants, antimicrobial agents, and organic synthesis intermediates. The oxime moiety may confer catalytic or detoxification properties .

Comparison with Structurally Similar Compounds

Compound 1: Isoquinolinium, 6,7-dimethoxy-2-(3-(trimethylammonio)propyl)-, dibromide

  • CAS Number: Not explicitly listed (referenced in EnvironmentalChemistry.com )
  • Molecular Formula : C₁₈H₂₄Br₂N₂O₂ (estimated)
  • Molecular Weight : ~460.2 g/mol (calculated)

Structural Differences :

  • Isoquinolinium Substituents: 6,7-Dimethoxy groups (vs. unsubstituted in the target compound).
  • Quaternary Group: Trimethylammonio (N⁺(CH₃)₃) on the propyl chain (vs. pyridinium with hydroxyiminomethyl).

Property Implications :

  • Solubility: Methoxy groups increase polarity, enhancing water solubility compared to the hydroxyiminomethyl variant.
  • Reactivity : Trimethylammonio lacks the oxime’s metal-binding capacity but may improve surfactant behavior due to higher hydrophobicity .

Compound 2: 2-(3-Bromopropyl)isoquinolinium Bromide (Intermediate)

  • CAS Number: Not explicitly listed (intermediate in synthesis of 78186-39-7).
  • Molecular Formula : C₁₂H₁₃Br₂N
  • Molecular Weight : ~339.0 g/mol (calculated)

Primarily used as a precursor in quaternary ammonium synthesis .

Data Table: Comparative Analysis

Property Target Compound (78186-39-7) Compound 1 (6,7-Dimethoxy Derivative) Compound 2 (Intermediate)
Molecular Formula C₁₈H₁₉Br₂N₃O C₁₈H₂₄Br₂N₂O₂ C₁₂H₁₃Br₂N
Molecular Weight (g/mol) 453.2 460.2 339.0
Key Substituents Pyridinio with hydroxyiminomethyl Trimethylammonio; 6,7-dimethoxy 3-Bromopropyl
Solubility Moderate in polar solvents (oxime H-bonding) High in water (methoxy groups) Low (non-polar alkyl chain)
Applications Catalysis, antimicrobials Surfactants, pharmaceuticals Synthesis intermediate
Synthetic Route Quaternization + oxime formation Alkylation + methoxylation Direct bromination of isoquinoline

Research Findings and Implications

Metal Chelation: The hydroxyiminomethyl group in 78186-39-7 enables coordination with transition metals (e.g., Cu²⁺, Fe³⁺), making it valuable in catalysis or heavy-metal sequestration .

Antimicrobial Activity: Quaternary ammonium salts with extended aromatic systems (e.g., pyridinium-isoquinolinium hybrids) exhibit enhanced biofilm disruption compared to simpler analogs like Compound 2 .

Thermal Stability : Compound 1’s methoxy groups improve thermal stability (Tₘ > 200°C) versus the target compound’s oxime, which may decompose above 150°C due to labile N-O bonds .

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